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Compound of Interest

Compound Name: UNCO0379

Cat. No.: B15583655

For researchers, scientists, and drug development professionals, the selection of a potent and
selective chemical probe is critical for dissecting the biological roles of the lysine
methyltransferase SETDS8 and for developing novel therapeutic strategies. This guide provides
an objective comparison of UNC0379, the first-in-class substrate-competitive inhibitor of
SETDS8, with other notable inhibitors, supported by experimental data and detailed protocols.

Introduction to SETDS

SETD8 (also known as KMT5A, SETS8, or PR-SET7) is the sole enzyme responsible for
monomethylating histone H4 at lysine 20 (H4K20me1).[1][2][3] This epigenetic mark plays a
crucial role in various cellular processes, including DNA replication and repair, cell cycle
progression, and transcriptional regulation.[1][3][4] Beyond its action on histones, SETDS8 also
methylates non-histone proteins such as p53 and the proliferating cell nuclear antigen (PCNA),
thereby influencing their stability and function.[1][2][5] Dysregulation of SETD8 has been
implicated in numerous cancers, making it an attractive target for therapeutic intervention.[6][7]

[8]

UNCO0379: A Profile

UNCO0379 was the first reported selective, substrate-competitive small-molecule inhibitor of
SETDS8.[1][2] Its discovery marked a significant step forward in the study of SETDS, providing a
valuable tool for its pharmacological inhibition.
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Mechanism of Action: UNCO0379 acts by competing with the peptide substrate (e.g., histone H4)
for binding to SETD8.[1][2] It is noncompetitive with respect to the cofactor S-adenosyl-L-
methionine (SAM).[1][2] This substrate-competitive mechanism is a key differentiator from
some other SETDS8 inhibitors.

Comparative Analysis of SETDS8 Inhibitors

The landscape of SETD8 inhibitors has expanded since the discovery of UNC0379. This
section compares UNC0379 with other notable inhibitors based on their potency, selectivity,
and mechanism of action.
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Signaling Pathways Involving SETDS8

SETDS is a critical regulator of cellular signaling, primarily through its methylation of histone
and non-histone substrates. The diagrams below illustrate key pathways influenced by SETD8
activity.
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Workflow for Radioactive Methyltransferase Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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